molecular formula C13H19N B12305525 (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine

(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine

Cat. No.: B12305525
M. Wt: 189.30 g/mol
InChI Key: GDFQNZFIHIWGKV-UHFFFAOYSA-N
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Description

(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine: is an organic compound with the molecular formula C13H19N It is a derivative of cyclobutylmethanamine, where the cyclobutyl ring is substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a of appropriate precursors under specific conditions.

    Introduction of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group is introduced via a using suitable reagents and catalysts.

    Amination: , often using ammonia or an amine source under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization, substitution, and amination reactions sequentially.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, under basic or neutral conditions.

Major Products Formed

    Oxidation Products: Corresponding ketones or carboxylic acids.

    Reduction Products: Corresponding amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.

    Modulation of Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1-(3,5-Dimethylphenyl)cyclobutyl)methanol: A similar compound where the methanamine group is replaced by a hydroxyl group.

    (1-(3,5-Dimethylphenyl)cyclobutyl)ethanamine: A derivative with an ethyl group instead of a methylene group.

Uniqueness

(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclobutyl ring and 3,5-dimethylphenyl substitution make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

[1-(3,5-dimethylphenyl)cyclobutyl]methanamine

InChI

InChI=1S/C13H19N/c1-10-6-11(2)8-12(7-10)13(9-14)4-3-5-13/h6-8H,3-5,9,14H2,1-2H3

InChI Key

GDFQNZFIHIWGKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCC2)CN)C

Origin of Product

United States

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